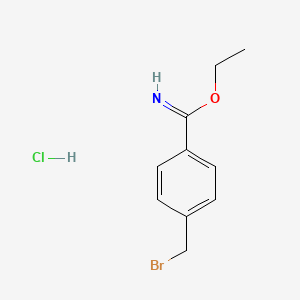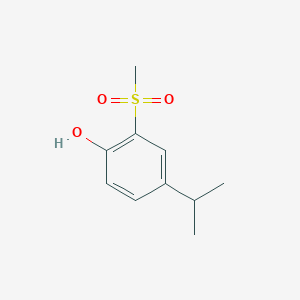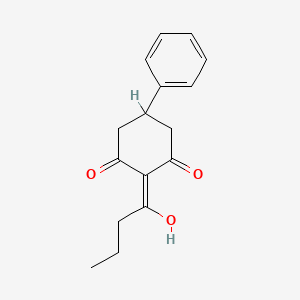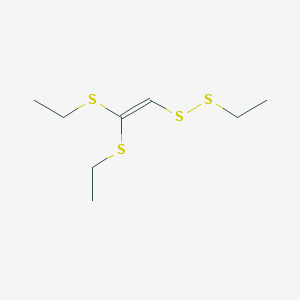methyl}phosphonic acid CAS No. 90057-97-9](/img/structure/B14392427.png)
{[(1-Nitroacridin-9-YL)amino](phenyl)methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety linked to a phosphonic acid group through an amino-phenyl-methyl bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid typically involves multi-step organic reactions. One common approach starts with the nitration of acridine to form 1-nitroacridine. This intermediate is then subjected to a nucleophilic substitution reaction with an amino-phenyl-methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, with solvents like dichloromethane or dimethylformamide, and requires catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives.
Applications De Recherche Scientifique
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its acridine moiety.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid involves its interaction with molecular targets such as DNA and enzymes. The nitroacridine moiety intercalates with DNA, disrupting its structure and inhibiting replication and transcription processes. The phosphonic acid group enhances the compound’s binding affinity to metal ions and enzymes, potentially inhibiting their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline derivatives.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups used in various industrial applications.
Uniqueness
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is unique due to its combination of a nitroacridine moiety and a phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for further exploration.
Propriétés
Numéro CAS |
90057-97-9 |
|---|---|
Formule moléculaire |
C20H16N3O5P |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
[[(1-nitroacridin-9-yl)amino]-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C20H16N3O5P/c24-23(25)17-12-6-11-16-18(17)19(14-9-4-5-10-15(14)21-16)22-20(29(26,27)28)13-7-2-1-3-8-13/h1-12,20H,(H,21,22)(H2,26,27,28) |
Clé InChI |
PFXCLUWOAMFPNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-])P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)

![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)

![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)


![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)



![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

